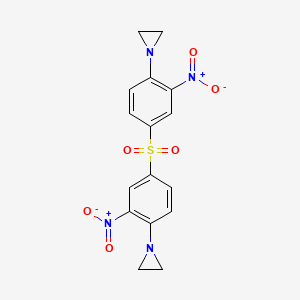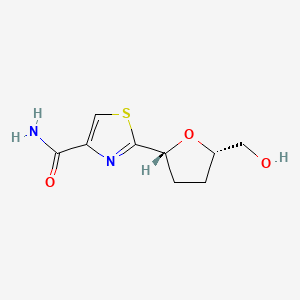
CID 67668959
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenoprofen calcium is a nonsteroidal anti-inflammatory drug (NSAID) used for the symptomatic relief of rheumatoid arthritis, osteoarthritis, and mild to moderate pain. It is sold under the brand name Nalfon, among others . Fenoprofen calcium works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenoprofen calcium can be synthesized through a multi-step process. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a Friedel-Crafts acylation reaction with acetyl chloride .
Industrial Production Methods
In industrial settings, fenoprofen calcium is produced by reacting fenoprofen with calcium hydroxide or calcium chloride to form the calcium salt. This process ensures better solubility and stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fenoprofen calcium undergoes several types of chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide.
Reduction: The reduction of fenoprofen is less common but can occur under specific conditions.
Substitution: Fenoprofen can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products
Oxidation: Fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide.
Reduction: Reduced forms of fenoprofen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fenoprofen calcium has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic effects in treating arthritis and pain management.
Industry: Utilized in the formulation of topical gels and other pharmaceutical preparations.
Wirkmechanismus
Fenoprofen calcium exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are lipid compounds that play a key role in mediating inflammation, pain, and fever . By reducing prostaglandin levels, fenoprofen calcium alleviates symptoms associated with inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen calcium is unique in its specific inhibition of COX enzymes and its favorable pharmacokinetic profile, which includes a relatively short elimination half-life of approximately 2-3 hours . This makes it suitable for managing acute pain and inflammation with a lower risk of gastrointestinal side effects compared to some other NSAIDs .
Eigenschaften
Molekularformel |
C30H28CaO6 |
|---|---|
Molekulargewicht |
524.6 g/mol |
InChI |
InChI=1S/2C15H14O3.Ca/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2*2-11H,1H3,(H,16,17); |
InChI-Schlüssel |
NRZVLXYXXJDVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O.[Ca] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)





![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)




![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)

